molecular formula C3H6F2N2O B15305071 3,3-difluoro-N'-hydroxypropanimidamide

3,3-difluoro-N'-hydroxypropanimidamide

Cat. No.: B15305071
M. Wt: 124.09 g/mol
InChI Key: ZSRLCOXLHISZED-UHFFFAOYSA-N
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Description

3,3-Difluoro-N'-hydroxypropanimidamide is a fluorinated propanimidamide derivative characterized by two fluorine atoms at the 3,3-positions of the propanimidamide backbone and a hydroxylamine group at the N'-position. These compounds are frequently utilized in medicinal chemistry as intermediates for synthesizing TRPA1/TRPV1 antagonists, hydroxamic acid derivatives, and other bioactive molecules .

The presence of fluorine atoms enhances metabolic stability and modulates electronic properties, while the N'-hydroxy group facilitates chelation with metal ions or participation in redox reactions, making it relevant in enzyme inhibition studies .

Properties

Molecular Formula

C3H6F2N2O

Molecular Weight

124.09 g/mol

IUPAC Name

3,3-difluoro-N'-hydroxypropanimidamide

InChI

InChI=1S/C3H6F2N2O/c4-2(5)1-3(6)7-8/h2,8H,1H2,(H2,6,7)

InChI Key

ZSRLCOXLHISZED-UHFFFAOYSA-N

Isomeric SMILES

C(C(F)F)/C(=N/O)/N

Canonical SMILES

C(C(F)F)C(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-difluoro-N’-hydroxypropanimidamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,3-difluoropropanenitrile with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a temperature range of 0-5°C to yield the desired product .

Industrial Production Methods

Industrial production of 3,3-difluoro-N’-hydroxypropanimidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pH, and reaction time .

Chemical Reactions Analysis

Types of Reactions

3,3-difluoro-N’-hydroxypropanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3-difluoro-N’-hydroxypropanimidamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,3-difluoro-N’-hydroxypropanimidamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural variations among propanimidamide derivatives include substituents on the carbon chain, aromatic/heterocyclic attachments, and fluorination patterns. Below is a comparative analysis of select analogues:

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
3,3-Difluoro-N'-hydroxypropanimidamide (Hypothetical) C₃H₆F₂N₂O -CF₂- at C3, -NHOH at N' Potential TRP channel modulation Inferred
3-(4-Chlorophenyl)-N'-hydroxypropanimidamide C₉H₁₀ClN₂O 4-Chlorophenyl at C3 Precursor for TRPA1/TRPV1 antagonists (e.g., Compound 46, 72% yield, 99.01% purity)
3-(3-Chlorophenyl)-N'-hydroxypropanimidamide (Compound 30) C₁₀H₉ClF₃N₃S 3-Chlorophenyl, trifluoromethylthiazole TRPA1 antagonist (77% yield)
(1Z)-N'-Hydroxypropanimidamide C₃H₈N₂O No fluorination, Z-configuration Chelating agent, precursor to hydroxamic acids
3-[3-(Trifluoromethyl)cyclopenta-pyrazolyl]-N'-hydroxypropanimidamide C₁₀H₁₂F₃N₅O Trifluoromethylcyclopentapyrazole Enzyme inhibition studies

Key Observations :

  • Fluorination Impact: The difluoro substitution in the hypothetical target compound likely increases lipophilicity and metabolic stability compared to non-fluorinated analogues like (1Z)-N'-hydroxypropanimidamide .
  • Aromatic/heterocyclic substituents : Compounds with chlorophenyl or trifluoromethylthiazole groups (e.g., Compounds 30 and 46) exhibit enhanced receptor binding affinity, as evidenced by their roles in TRP channel antagonism .
  • Synthetic Yields : Derivatives with simpler substituents (e.g., 4-chlorophenyl) achieve higher synthetic yields (72–77%) compared to complex heterocyclic derivatives .

Spectral and Analytical Data

  • NMR Profiles : Propanimidamide derivatives exhibit characteristic peaks for NHOH (δ 10.7–11.1 ppm in DMSO-d₆) and substituent-specific signals (e.g., chlorophenyl protons at δ 7.2–7.6 ppm) .
  • HRMS Validation : High-resolution mass spectrometry confirms molecular integrity, e.g., [M+H]+ 341.0805 for Compound 46 .

Data Tables

Table 1: Comparative Physicochemical Data

Compound Molecular Weight CAS Number Purity (%) Yield (%)
3-(4-Chlorophenyl)-N'-hydroxypropanimidamide 200.65 Not provided 99.01 72
(1Z)-N'-Hydroxypropanimidamide 88.11 29335-36-2 >95 Not reported
3-[3-(Trifluoromethyl)cyclopenta-pyrazolyl]-N'-hydroxypropanimidamide 307.23 937599-62-7 >95 Not reported

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